molecular formula C21H20FN3O3 B2408228 N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-fluorobenzamide CAS No. 920249-45-2

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-fluorobenzamide

Cat. No.: B2408228
CAS No.: 920249-45-2
M. Wt: 381.407
InChI Key: NZLOQUMMZDXPSP-UHFFFAOYSA-N
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Description

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-fluorobenzamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a pyridazine ring substituted with a 4-ethoxyphenyl group and a 4-fluorobenzamide moiety. Pyridazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-fluorobenzamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring is synthesized by the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.

    Substitution with 4-Ethoxyphenyl Group: The pyridazine ring is then substituted with a 4-ethoxyphenyl group through a nucleophilic aromatic substitution reaction.

    Attachment of the 4-Fluorobenzamide Moiety: The final step involves the attachment of the 4-fluorobenzamide moiety to the pyridazine ring via an amide bond formation reaction, typically using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyridazines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,4-dimethoxybenzamide
  • N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,5-dimethylbenzenesulfonamide

Uniqueness

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-fluorobenzamide is unique due to the presence of the 4-fluorobenzamide moiety, which imparts specific chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c1-2-27-18-9-5-15(6-10-18)19-11-12-20(25-24-19)28-14-13-23-21(26)16-3-7-17(22)8-4-16/h3-12H,2,13-14H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLOQUMMZDXPSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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